molecular formula C12H13NO4S B11762424 (S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid

(S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid

Cat. No.: B11762424
M. Wt: 267.30 g/mol
InChI Key: RPYBYBARYRKSIF-SNVBAGLBSA-N
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Description

(S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzyloxycarbonyl group attached to the thiazolidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid typically involves the reaction of a primary amine, an aldehyde, and mercaptoacetic acid. One common method is the one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidine derivatives .

Scientific Research Applications

(S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

(4S)-3-phenylmethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H13NO4S/c14-11(15)10-7-18-8-13(10)12(16)17-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1

InChI Key

RPYBYBARYRKSIF-SNVBAGLBSA-N

Isomeric SMILES

C1[C@@H](N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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